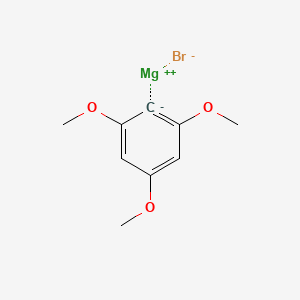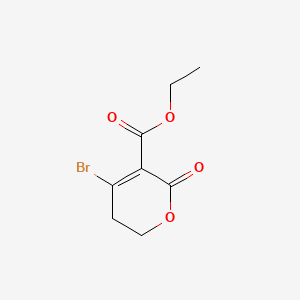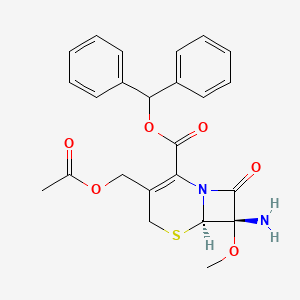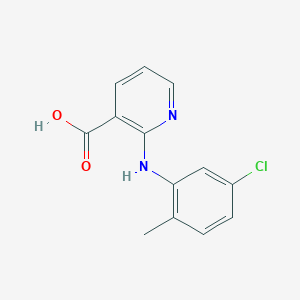
Methenamine N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methenamine N-Oxide, also known as hexamethylenetetramine N-oxide, is a heterocyclic organic compound. It is derived from methenamine, a compound with a cage-like structure similar to adamantane. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methenamine N-Oxide can be synthesized through the oxidation of methenamine. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically occurs in an aqueous medium under mild conditions. Another method involves the use of peroxycarboxylic acids, such as m-chloroperoxybenzoic acid (m-CPBA), which can also oxidize methenamine to its N-oxide form .
Industrial Production Methods
Industrial production of this compound often involves the continuous oxidation of methenamine using hydrogen peroxide in a packed-bed microreactor. This method is efficient and environmentally friendly, providing high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Methenamine N-Oxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form other nitrogen-containing compounds.
Reduction: It can be reduced back to methenamine under specific conditions.
Substitution: this compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxycarboxylic acids (e.g., m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of nitrones and other nitrogen oxides.
Reduction: Regeneration of methenamine.
Substitution: Formation of substituted methenamine derivatives.
Wissenschaftliche Forschungsanwendungen
Methenamine N-Oxide has a wide range of applications in scientific research:
Biology: Studied for its potential antimicrobial properties and its role in biological oxidation processes.
Medicine: Investigated for its use in the treatment of urinary tract infections due to its ability to release formaldehyde in acidic conditions
Industry: Utilized in the production of plastics, pharmaceuticals, and rubber additives.
Wirkmechanismus
Methenamine N-Oxide exerts its effects primarily through the release of formaldehyde in acidic conditions. When hydrolyzed, it produces formaldehyde and ammonia, with formaldehyde acting as a nonspecific bactericidal agent. This mechanism is particularly effective in the urinary tract, where the acidic environment facilitates the hydrolysis of this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurantoin: Another urinary antiseptic with a different mechanism of action, primarily used to treat urinary tract infections.
Ciprofloxacin: A broad-spectrum antibiotic used for various bacterial infections, including urinary tract infections.
Uniqueness
This compound is unique due to its ability to release formaldehyde in acidic conditions, providing a nonspecific bactericidal action. This property makes it particularly useful in the treatment and prevention of urinary tract infections, offering an alternative to traditional antibiotics and helping to reduce the risk of antibiotic resistance .
Eigenschaften
Molekularformel |
C6H12N4O |
|---|---|
Molekulargewicht |
156.19 g/mol |
IUPAC-Name |
1-oxido-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H12N4O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h1-6H2 |
InChI-Schlüssel |
FMVVLOYXHPUNFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1N2CN3CN1C[N+](C2)(C3)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13421019.png)








